BenchChemオンラインストアへようこそ!

KU-0058948

PARP inhibition IC50 drug discovery

KU-0058948 uniquely activates ERK8 while inhibiting PARP1 (IC50=3.4 nM) and PARP2 (IC50=1.5 nM)—a dual activity absent in olaparib, niraparib, or talazoparib. Its selective PARP3 inhibition (IC50=40 nM) over PARP4/tankyrase enables precise interrogation of PARP3 biology in DNA damage response and mitotic progression. Validated in BRCA1/2-deficient synthetic lethality models and demonstrates synergy with HDAC inhibitors in AML. Substitution with other PARP inhibitors risks irreproducible results. Order the exact compound cited in pivotal DNA repair research.

Molecular Formula C21H21FN4O2
Molecular Weight 380.4 g/mol
CAS No. 763111-49-5
Cat. No. B1146950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058948
CAS763111-49-5
Synonyms4-[[4-fluoro-3-[(hexahydro-1H-1,4-diazepin-1-yl)carbonyl]phenyl]methyl]-1(2H)-phthalazinone;  KU 0058948;  KU0058948;  1-[5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoyl]hexahydro-1H-1,4-diazepine; 
Molecular FormulaC21H21FN4O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
InChIInChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27)
InChIKeyHGEPGGJUGUMFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KU-0058948 CAS 763111-49-5: Potent PARP1/2 Inhibitor with Distinct Isoform Selectivity Profile


KU-0058948 (CAS 763111-49-5) is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. It exhibits potent inhibition of PARP1 (IC50 = 3.4 nM) and PARP2 (IC50 = 1.5 nM) . The compound is also characterized by its selective inhibition of PARP3 (IC50 = 40 nM) while showing minimal activity against PARP4 (IC50 = 1,200 nM) and tankyrase (IC50 >10,000 nM) . Beyond PARP inhibition, KU-0058948 has been shown to activate transfected extracellular signal-regulated kinase 8 (ERK8) and induce apoptosis in primary myeloid leukemic cells [1].

Why KU-0058948 Cannot Be Casually Substituted with Other PARP Inhibitors


Substituting KU-0058948 with another PARP inhibitor such as olaparib, niraparib, or talazoparib without experimental validation risks compromising study reproducibility and may lead to misinterpretation of biological outcomes. Although many PARP inhibitors share a common binding site on PARP1, their selectivity profiles across the PARP enzyme family, off-target activities, and downstream cellular effects differ substantially. For instance, KU-0058948 uniquely activates ERK8, a property not reported for clinically approved PARP inhibitors [1]. Furthermore, its potency and selectivity for PARP3 and PARP4 differ from those of other inhibitors, which can influence DNA damage response and cell fate in specific genetic backgrounds [2]. Therefore, simply substituting based on class membership without considering the specific quantitative evidence presented below may invalidate key experimental findings.

KU-0058948 Quantitative Differentiation Evidence Guide


PARP1/2 Inhibitory Potency of KU-0058948 Compared to Key PARP Inhibitors

KU-0058948 exhibits potent inhibition of PARP1 with an IC50 of 3.4 nM and PARP2 with an IC50 of 1.5 nM . This potency is comparable to or exceeds that of several clinically advanced PARP inhibitors. For example, olaparib inhibits PARP1 with an IC50 of 5 nM and PARP2 with an IC50 of 1 nM , while niraparib shows IC50 values of 3.8 nM and 2.1 nM, respectively . The lower IC50 of KU-0058948 against PARP1 compared to olaparib and niraparib suggests a potential advantage in achieving target engagement at lower concentrations.

PARP inhibition IC50 drug discovery

KU-0058948 Exhibits a Distinct Selectivity Profile Across the PARP Family

KU-0058948 demonstrates a unique selectivity profile among PARP enzymes. It inhibits PARP3 with an IC50 of 40 nM, while showing minimal activity against PARP4 (IC50 = 1,200 nM) and tankyrase (IC50 >10,000 nM) . In contrast, olaparib displays a 300-fold selectivity for PARP1/2 over tankyrase-1 (IC50 = 1.5 μM) but has weaker activity against PARP3 (IC50 = 1,200 nM) . Niraparib exhibits >100-fold selectivity over PARP3 (IC50 = 296-1300 nM) and tankyrase-1 (IC50 = 570-2355 nM) [1]. KU-0058948 is notably more potent against PARP3 than either olaparib or niraparib, which may be relevant for studies focused on PARP3 biology.

PARP selectivity PARP3 tankyrase

KU-0058948 Uniquely Activates ERK8 Kinase Activity

KU-0058948 has been identified as a potent agonist of extracellular signal-regulated kinase 8 (ERK8), also known as MAPK15. It activates transfected ERK8 in cells, a property not observed with other major PARP inhibitors such as olaparib, niraparib, or talazoparib . The activation of ERK8 by KU-0058948 is linked to the accumulation of single-strand breaks in DNA, suggesting a role for ERK8 in the response to or repair of DNA damage [1]. This dual activity—PARP inhibition coupled with ERK8 activation—is unique to KU-0058948 among the PARP inhibitor class.

ERK8 MAPK15 DNA damage response

KU-0058948 Synergizes with HDAC Inhibitor MS275 in AML Cells

KU-0058948 exhibits synergistic cytotoxicity when combined with the histone deacetylase (HDAC) inhibitor MS275 in acute myeloid leukemia (AML) patient cells. A non-cytotoxic concentration of KU-0058948 (10 nM) potentiated the cytotoxic effect of MS275 by 45% compared to MS275 alone (p<0.05) [1]. This synergistic effect is not a general property of all PARP inhibitors; for instance, talazoparib and olaparib have shown varying degrees of synergy with HDAC inhibitors in different cellular contexts. The combination of KU-0058948 and MS275 also resulted in a 25–30% enhancement of KU-0058948's cytotoxicity in PARP inhibitor-sensitive cells [1].

synergy HDAC inhibitor acute myeloid leukemia

Recommended Research and Industrial Applications for KU-0058948 Based on Quantitative Evidence


Investigating PARP3-Specific Functions in DNA Repair and Mitosis

Due to its potent inhibition of PARP3 (IC50 = 40 nM) with high selectivity over PARP4 and tankyrase, KU-0058948 is well-suited for studies dissecting the unique roles of PARP3 in DNA damage response, mitotic progression, and its interactions with NuMA and tankyrase 1 . The compound's profile allows for more precise interrogation of PARP3 biology compared to less selective PARP inhibitors [1].

Studying Crosstalk Between PARP Inhibition and MAPK Signaling via ERK8

KU-0058948 is uniquely capable of activating ERK8 while inhibiting PARP1/2. This dual activity makes it an invaluable tool for research focused on the intersection of DNA repair pathways and mitogen-activated protein kinase (MAPK) signaling. Studies investigating the role of ERK8 in the cellular response to DNA single-strand breaks can specifically employ KU-0058948 to probe this pathway [2].

Evaluating Synthetic Lethality in BRCA-Deficient Models

KU-0058948 has been validated in multiple studies demonstrating synthetic lethality in BRCA1- and BRCA2-deficient cells [3]. Its potent PARP1 inhibition (IC50 = 3.4 nM) makes it an effective tool for screening and validating genetic dependencies in homologous recombination-deficient cancer models, including BRCA-mutated breast and ovarian cancer cell lines [4].

Combination Therapy Research in Acute Myeloid Leukemia (AML)

The demonstrated synergy between KU-0058948 and HDAC inhibitors like MS275 in primary AML patient cells positions it as a key compound for preclinical combination therapy studies [5]. Researchers can utilize KU-0058948 to explore mechanisms of synergy between PARP inhibition and epigenetic modulation, potentially identifying new therapeutic strategies for AML and myelodysplastic syndromes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-0058948

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.